molecular formula C14H8F3N3OS B2367243 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-97-7

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2367243
CAS No.: 851978-97-7
M. Wt: 323.29
InChI Key: KDYOMMPIXPDZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C14H8F3N3OS. It has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
  • 2,6-Difluorobenzylamine
  • 2,6-Difluorobenzoyl chloride

Uniqueness

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Biological Activity

2,6-Difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 2,6-difluorobenzohydrazide with 4-fluoro-1,3-benzothiazole derivatives. The synthesis typically involves the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has been tested against various pathogenic microorganisms.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
This compoundTBDTBD
Benzothiazole derivative A25098
Benzothiazole derivative B10099

Note: TBD (To Be Determined) indicates that specific values for the compound were not available in the current literature.

In a study assessing various derivatives, it was noted that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. The compound showed promising results in inhibiting cancer cell lines with IC50 values significantly lower than those for normal cells, indicating selective toxicity towards tumor cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (μg/mL)
Cancer Cell Line ATBD
Cancer Cell Line BTBD
Normal Cell Line>500

The mechanism of action for benzothiazole derivatives often involves interference with essential cellular functions. These compounds may inhibit DNA synthesis or disrupt cellular respiration pathways in microorganisms and cancer cells. Molecular docking studies suggest that these compounds can effectively bind to active sites of critical enzymes involved in these processes .

Study on Antimicrobial Properties

A recent study focused on synthesizing various benzothiazole derivatives and assessing their antimicrobial properties against a panel of pathogens. Among these, the compound this compound was highlighted for its significant inhibition rates against gram-positive and gram-negative bacteria .

Cancer Research Application

Another research effort evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-7-3-1-4-8(16)11(7)13(21)19-20-14-18-12-9(17)5-2-6-10(12)22-14/h1-6H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOMMPIXPDZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(C=CC=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.